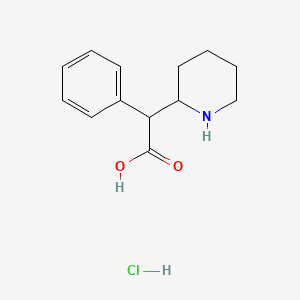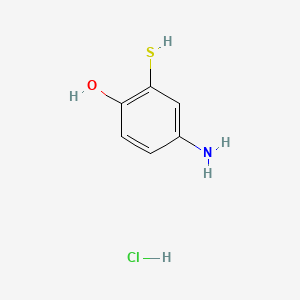
Guanoxan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanoxan-d4, also known as (1,4-Benzodioxan-2-ylmethyl)guanidine-d4, is an isotope-labeled compound of Guanoxan. It has the molecular formula C10H9D4N3O2 and a molecular weight of 211.25. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its labeled isotopic nature which aids in various analytical techniques .
Métodos De Preparación
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction.
Guanidination: The deuterated intermediate is then reacted with guanidine to form this compound.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving strict control of reaction parameters to achieve high purity and yield .
Análisis De Reacciones Químicas
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles replace the guanidine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Guanoxan-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
Guanoxan-d4, like its unlabeled counterpart Guanoxan, acts as a sympatholytic agent. It inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in blood pressure. The molecular targets of this compound include adrenergic receptors, where it blocks the action of norepinephrine. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, resulting in vasodilation and reduced cardiac output .
Comparación Con Compuestos Similares
Guanoxan-d4 is similar to other sympatholytic agents such as Guanethidine and Guanadrel. its unique feature is the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Guanoxan: The non-labeled version of this compound.
Guanethidine: Another sympatholytic agent used to treat hypertension.
Guanadrel: A drug with similar antihypertensive properties.
The uniqueness of this compound lies in its application in research due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies .
Propiedades
Número CAS |
1794783-67-7 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
211.257 |
Nombre IUPAC |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
Clave InChI |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Sinónimos |
(1,4-Benzodioxan-2-ylmethyl)guanidine-d4; 2-(Guanidinomethyl)-1,4-benzodioxan-d4; Guanoxane-d4; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


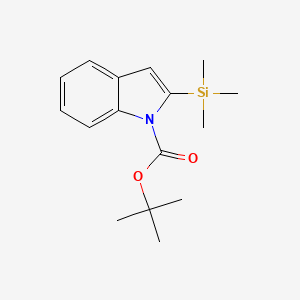
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
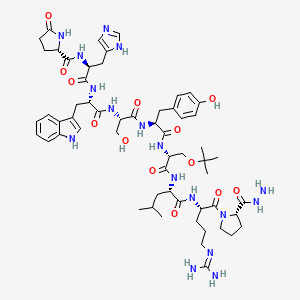
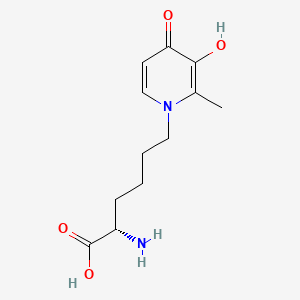
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
